Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound characterized by its unique structural framework, which includes a nitrogen atom and an oxygen atom within its bicyclic system. This compound is of interest in various fields of chemical research, particularly in medicinal chemistry due to its potential bioactivity.
The compound is classified under the category of bicyclic compounds and is specifically noted for its azabicyclic structure. It is often utilized in the synthesis of bioactive molecules and has applications in pharmaceutical chemistry. The compound's CAS number is 161157-50-2, and it is also recognized by its molecular formula and molecular weight of approximately 199.25 g/mol .
The synthesis of tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate typically involves several key steps:
Specific synthetic routes can vary based on the desired stereochemistry and functionalization of the final product.
The molecular structure of tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate features a bicyclic framework with a tert-butyl group attached to a carboxylate moiety. The structural representation can be summarized as follows:
The compound's three-dimensional conformation can significantly influence its reactivity and biological activity, making structural elucidation via techniques like NMR (Nuclear Magnetic Resonance) spectroscopy crucial for understanding its properties .
Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in drug design and synthesis .
The mechanism of action for tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate largely depends on its interactions at the molecular level with biological targets:
Quantitative structure-activity relationship (QSAR) studies could provide insights into how structural variations affect biological activity .
These properties are critical for handling, storage, and application in laboratory settings .
Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate finds applications in various scientific domains:
The versatility of this compound makes it an attractive candidate for further research and development within chemical biology and medicinal chemistry fields .
The construction of the strained bicyclo[4.1.0]heptane framework in tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate relies on specialized cyclopropanation techniques applied to piperidine-derived precursors. A prevalent strategy involves intramolecular nucleophilic ring closure of epoxide intermediates. This method exploits the inherent ring strain of epoxides, facilitating nucleophilic attack by adjacent nitrogen atoms to form the fused cyclopropane ring. For instance, epoxidation of N-Boc-3,4-dehydropiperidine followed by acid-mediated epoxide ring opening generates the bicyclic system with high regioselectivity [3] [10]. The tert-butyl carbamate (Boc) group remains intact during this high-strain annulation due to its chemical robustness [6].
Alternative routes employ transition metal-catalyzed cyclopropanation. Dirhodium(II) catalysts (e.g., Rh₂(OAc)₄) enable carbene transfer from diazo compounds onto olefinic bonds within piperidine scaffolds. This approach permits stereocontrol through chiral catalyst design, though competing side reactions may reduce yield in electron-rich heterocycles [6]. Recent advances utilize photoredox-mediated C–H functionalization to construct the cyclopropane ring under milder conditions, minimizing epimerization risks [6].
Table 1: Cyclopropane Annulation Methodologies for Bicyclo[4.1.0]heptane Synthesis
Method | Key Reagents/Conditions | Yield Range | Stereocontrol |
---|---|---|---|
Epoxide Ring Closure | mCPBA, then TFA/DCM | 45-65% | Moderate diastereoselectivity |
Metal-Catalyzed Carbene | Rh₂(OAc)₄, Ethyl diazoacetate | 30-50% | Chiral catalyst-dependent |
Photoredox C–H Activation | Ir(ppy)₃, Diazo compound, Blue LED | 55-70% | Low to moderate |
Stereocontrol in 7-azabicyclo[4.1.0]heptane systems is critical due to the profound influence of stereochemistry on biological activity and physicochemical properties. The (1R,6S) configuration predominates in pharmacologically relevant derivatives and is accessed through chiral pool starting materials or asymmetric catalysis. L-proline derivatives serve as effective precursors, where the existing chirality directs facial selectivity during cyclopropanation [6] [10].
Diastereoselective epoxidation of enantioenriched allylic amines enables stereocontrolled ring closure. Shi asymmetric epoxidation catalysts (ketones) or Jacobsen salen complexes achieve >90% ee in precursor synthesis, translating to high de in the bicyclic product [10]. For solution-phase routes, dynamic kinetic resolution during cyclopropanation has been demonstrated using Ru-based catalysts, resolving racemic olefinic precursors into single diastereomers [6]. Solid-phase approaches leverage chiral auxiliaries temporarily bound to resin, though this may reduce overall yield due to auxiliary removal steps [2] [9].
Table 2: Stereoselective Approaches for Azabicyclo[4.1.0]heptane Synthesis
Strategy | Conditions | Stereochemical Outcome | Limitations |
---|---|---|---|
Chiral Pool (L-proline) | Cyclopropanation with ZnEt₂/CH₂I₂ | >95% de, (1R,6S) dominant | Limited substrate scope |
Shi Epoxidation | Fructose-derived ketone, Oxone | 90% ee | Requires prochiral olefin |
Dynamic Kinetic Resolution | Ru(Pheox) catalyst, Diazoester | 88% ee, syn isomer | Catalyst cost |
The tert-butyloxycarbonyl (Boc) group serves dual functions: it acts as a robust nitrogen protector during cyclopropane ring formation and enables downstream derivatization. Its stability toward bases, nucleophiles, and moderate electrophiles permits harsh annulation conditions (e.g., strong acids in epoxide ring opening) that would cleave carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups [3] [6]. Critically, the Boc group exhibits orthogonality to common protecting groups for oxygen and carbon functionalities, facilitating selective deprotection in multifunctional intermediates [10].
Cleavage occurs under mild acidic conditions (e.g., 25% TFA in DCM), generating the free amine without disrupting the bicyclic framework. This is exploited in sequential functionalization: after annulation, Boc removal exposes N7 for alkylation, acylation, or transition metal-catalyzed cross-coupling. The electron-donating tert-butyl moiety also modulates steric bulk, influencing reaction kinetics in subsequent nucleophilic substitutions. Studies confirm that Boc-protected intermediates show 3–5× faster reaction rates in SNAr chemistry than their Cbz-protected analogs due to reduced steric hindrance [6] [10].
Table 3: Boc Group Performance in Bicyclic Intermediate Functionalization
Functionalization Step | Compatible Conditions | Boc Stability | Orthogonal Protectors |
---|---|---|---|
N-Alkylation | K₂CO₃, DMF, 60°C | Stable | Allyl, Acetyl |
C-H Activation | Pd(OAc)₂, PhI(OAc)₂, 80°C | Stable | SEM, Piv |
Acid-Catalyzed Deprotection | 25% TFA/DCM, 0°C to RT | Cleaved in 1h | TBDPS, PMB |
The synthesis of tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate derivatives employs both solid-phase (SP) and solution-phase (SL) methodologies, each with distinct advantages. Solid-phase synthesis leverages resin-bound intermediates (e.g., 2-chlorotrityl chloride resin), enabling excess reagent use and simplified purification via filtration. The stepwise assembly involves:
Solution-phase synthesis offers superior scalability and reaction monitoring but requires chromatography between steps. Key innovations include:
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale | Milligrams (research scale) | Grams to kilograms (industrial) |
Purification | Filtration/washing | Chromatography, extraction, distillation |
Automation | Highly amenable | Limited without specialized equipment |
Reaction Monitoring | Cleavage required for full characterization | Real-time (TLC, NMR, LCMS) |
Heterocycle Tolerance | Excellent (prevents premature cyclization) | Poor for rigid intermediates |
Typical Yield | 85–95% per step (dodecamer: 18% overall) | 70–90% per step (nonamer: 22% overall) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: